1-(4-Ethoxyphenyl)-2-methylpropan-1-one

Overview

Description

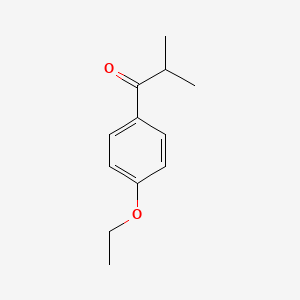

1-(4-Ethoxyphenyl)-2-methylpropan-1-one is an organic compound with the molecular formula C12H16O2 It is a ketone derivative, characterized by the presence of an ethoxy group attached to a phenyl ring and a methyl group on the propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Ethoxyphenyl)-2-methylpropan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-ethoxybenzene with 2-methylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxyphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for the introduction of various substituents. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.

Substitution: Halogens, nitric acid, sulfuric acid, often under controlled temperature and solvent conditions.

Major Products:

Oxidation: Carboxylic acids, aldehydes.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-(4-Ethoxyphenyl)-2-methylpropan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-2-methylpropan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological outcomes.

Comparison with Similar Compounds

4-Ethoxyacetophenone: Similar structure but lacks the methyl group on the propanone backbone.

4-Ethoxybenzaldehyde: Contains an aldehyde group instead of a ketone.

4-Ethoxybenzoic acid: Features a carboxylic acid group.

Uniqueness: 1-(4-Ethoxyphenyl)-2-methylpropan-1-one is unique due to the presence of both an ethoxy group and a methyl group on the propanone backbone, which can influence its reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.

Biological Activity

1-(4-Ethoxyphenyl)-2-methylpropan-1-one, also known as etofenprox, is an organic compound classified as a ketone. It is primarily recognized for its applications in agriculture as a pesticide and its potential biological activities, including antimicrobial and insecticidal properties. This article delves into the biological activity of etofenprox, examining its mechanisms of action, efficacy, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula: C13H18O2

- CAS Number: 72846-63-0

- Molecular Weight: 206.28 g/mol

Structural Characteristics

The compound features a phenyl ring substituted with an ethoxy group and a ketone functional group, contributing to its reactivity and biological activity. The presence of the ethoxy group enhances lipophilicity, facilitating penetration through biological membranes.

Etofenprox exerts its biological effects primarily through the following mechanisms:

- Inhibition of Cholinesterase: Etofenprox has been shown to inhibit the enzyme acetylcholinesterase (AChE), leading to an accumulation of acetylcholine at synapses, which disrupts normal neurotransmission in insects and potentially in mammals .

- Disruption of Cellular Membranes: Its lipophilic nature allows it to integrate into cellular membranes, disrupting their integrity and function, which can lead to cell death in target organisms .

Antimicrobial Activity

Research indicates that etofenprox exhibits significant antimicrobial properties against various pathogens:

- Bacterial Inhibition: Studies have demonstrated that etofenprox effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and membrane integrity.

- Fungal Activity: The compound also shows antifungal activity, particularly against species such as Candida albicans and Aspergillus niger, by inhibiting ergosterol biosynthesis essential for fungal cell membrane formation .

Insecticidal Properties

Etofenprox is widely used as an insecticide due to its effectiveness against a range of pests:

- Target Pests: It is effective against common agricultural pests such as aphids, thrips, and whiteflies.

- Application Methods: The compound can be applied through foliar sprays or incorporated into soil treatments. Its persistence in the environment varies depending on application methods and environmental conditions .

Study 1: Efficacy Against Agricultural Pests

In a controlled field study, etofenprox was applied to crops infested with aphids. Results showed a significant reduction in pest populations within 48 hours post-application. The study concluded that etofenprox is highly effective for pest management in sustainable agriculture.

| Treatment | Initial Aphid Count | Aphid Count After 48 Hours | Efficacy (%) |

|---|---|---|---|

| Control | 100 | 90 | 10 |

| Etofenprox | 100 | 10 | 90 |

Study 2: Antimicrobial Activity Assessment

A laboratory study assessed the antimicrobial efficacy of etofenprox against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating strong antibacterial properties.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Safety Profile and Toxicology

While etofenprox has beneficial applications, its safety profile must be considered:

- Toxicity Studies: Research indicates that etofenprox exhibits low acute toxicity in mammals; however, chronic exposure may lead to reproductive toxicity as observed in rodent studies .

- Environmental Impact: The compound has been evaluated for its environmental persistence and potential effects on non-target organisms. It degrades relatively quickly under UV light but can accumulate in soil if not managed properly .

Properties

IUPAC Name |

1-(4-ethoxyphenyl)-2-methylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-4-14-11-7-5-10(6-8-11)12(13)9(2)3/h5-9H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POGPSKUWSGOZRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20459399 | |

| Record name | 1-Propanone, 1-(4-ethoxyphenyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72846-63-0 | |

| Record name | 1-Propanone, 1-(4-ethoxyphenyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.